molecular formula C₆₅H₉₀N₁₄O₁₉S₂ B612823 Dotatate acetate CAS No. 177943-89-4

Dotatate acetate

Cat. No. B612823
M. Wt: 1435.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DOTATATE acetate is a DOTA-conjugated peptide . It can be labelled with radionuclides for positron emission tomography (PET) imaging and peptide receptor radionuclide research (PRRT) .


Synthesis Analysis

Gallium-68 DOTATATE is synthesized in-house and is the main form of Ga-68 radiopharmaceutical . The development of automated synthesis systems has increased the reliability, reproducibility, and safety of radiopharmaceutical productions . The synthesis process involves the use of reagents and chemicals .


Molecular Structure Analysis

The molecular formula of DOTATATE acetate is C67H94N14O21S2 . The molecular weight is 1495.69 .


Chemical Reactions Analysis

DOTATATE acetate can be labelled with radionuclides for PET imaging and PRRT .


Physical And Chemical Properties Analysis

The physical and chemical properties of DOTATATE acetate include a molecular weight of 1495.69 and solubility in water of ≥ 5 mg/mL .

Scientific Research Applications

  • Radiochemical Preparation and Clinical Translation : A study by (Mitra et al., 2021) demonstrated the effective use of in-house-produced 90Y-Acetate from high-level liquid waste for the formulation of 90Y-DOTATATE. This research is crucial for producing clinical-grade radiochemicals for treating neuroendocrine tumors.

  • Radionuclide Generators and Ga-DOTATATE Preparations : Research by (Sudbrock et al., 2014) focused on the characterization of SnO2-based 68Ge/68Ga generators and their application in creating 68Ga-DOTATATE, highlighting its increasing importance in nuclear medicine.

  • Management of Neuroendocrine Tumors : A study by (Herrmann et al., 2015) explored the impact of 68Ga-DOTATATE PET/CT on managing neuroendocrine tumors, indicating a significant change in the management approach based on DOTATATE imaging.

  • Scaled-up Radiolabelling for Clinical Use : The work by (Rossouw & Breeman, 2012) showed an improved process for radiolabelling DOTATATE with 68Ga, suggesting better clinical applications due to high radiochemical yields.

  • Kit Preparation Method for Ga-68 Labeled DOTATATE : (Prince et al., 2018) researched optimizing labeling conditions for Ga-68 DOTATATE, which is essential for the effective use of DOTATATE kits in clinical settings.

  • Phase 3 Trial for Neuroendocrine Tumors : (Strosberg et al., 2017) conducted a phase 3 trial of 177Lu-Dotatate for treating midgut neuroendocrine tumors, demonstrating its efficacy and safety.

  • Development of User-Friendly DOTA-Peptide Kit Formulations : Research by (Prince et al., 2017) aimed at developing single vial DOTA-peptide kits for use with SnO2-based 68Ge/68Ga generators, enhancing the practicality of peptide receptor radionuclide therapy.

  • Simplified Labelling Procedure for Clinical Radiopharmaceuticals : A study by (Mueller et al., 2012) presented a simplified method for labelling DOTA conjugated peptides, crucial for the efficient production of clinical radiopharmaceuticals.

  • Comparative Study of DOTATOC and DOTATATE : Research by (Forrer et al., 2004) compared the biodistribution and dosimetry of 111In-DOTATOC and 111In-DOTATATE, providing insights into their therapeutic effectiveness.

  • Lutetium-labelled Peptides for Neuroendocrine Tumor Therapy : (Kam et al., 2012) explored the use of 177Lu-labelled somatostatin analogues like DOTATATE in neuroendocrine tumor therapy, showing promising results in terms of tumor regression and symptom improvement.

Future Directions

There is significant potential for the clinical translation of [225 Ac]Ac-DOTA-TATE for lung neuroendocrine neoplasms . Also, there is a growing interest in the development of targeted alpha-particle therapies (TATs) for the treatment of solid tumors .

properties

IUPAC Name

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFLVLMYXXNJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H90N14O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

Citations

For This Compound
13
Citations
A Mitra, A Chakraborty, S Gaikwad… - Cancer Biotherapy & …, 2021 - liebertpub.com
… (85–90 mCi) 90 Y-DOTATATE was carried out using in-house-produced 90 Y-Acetate, 0.2 N ammonium acetate buffer (pH: 5.5) (Sigma-Aldrich), and GMP grade DOTATATE acetate (…
Number of citations: 5 www.liebertpub.com
A Mitra, S Lad, S Sahu, S Kulkarni - Asia Oceania Journal of …, 2022 - ncbi.nlm.nih.gov
… However, though DOTATATE acetate, was with presence of free –COOH groups, no false … This may be because the molar concentration for DOTATATE acetate was 0.565 µmoles at …
Number of citations: 10 www.ncbi.nlm.nih.gov
A Mukherjee, S Lohar, A Dash… - Journal of Labelled …, 2015 - Wiley Online Library
The clinical applications of radiolabeled somatostatin analogue 177 Lu‐DOTA‐Tyr 3 ‐Thr 8 ‐Octreotide ( 177 Lu‐DOTATATE) constitute a promising treatment option for patients with …
E Oehlke, NA Lengkeek, PA Pellegrini… - Applied Radiation and …, 2016 - Elsevier
[ 68 Ga(DOTATATE)] has demonstrated its clinical usefulness. Both Fe 3+ and Cu 2+ , potential contaminants in Gallium-68 generator eluent, substantially reduce the radiochemical (RC…
Number of citations: 3 www.sciencedirect.com
G Han, E Hwang, F Lin, R Clift, D Kim, M Guest… - Molecular Cancer …, 2023 - AACR
… pH ¼ 6.2 solution (250 цL) and 41 цg of DOTATATE acetate in ultra-pure water (45.05 цL), … gentisic acid solution (597 цL) and 43 цg of DOTATATE acetate in ultra-pure water (43 цL), …
Number of citations: 3 aacrjournals.org
E Oehlke, N Lengkeek, P Pellegrini, T Jackson… - Applied Radiation and …, 2013 - Elsevier
… DOTATATE acetate (GMP-grade) was purchased from ABX Chemicals. …
Number of citations: 33 www.sciencedirect.com
S Roohi, SK Rizvi, SAR Naqvi - Dose-Response, 2021 - journals.sagepub.com
… Brief description of freeze-dried DOTA-TATE kit preparation is summarized as follow; DOTATATE acetate was dissolved in ultrapure filtered water to prepare the stock solution having …
Number of citations: 2 journals.sagepub.com
SK Gupta, S Singla, P Thakral, C Bal - Clinical nuclear medicine, 2013 - journals.lww.com
… Good Manufacturing Practices–grade somatostatin analog precursor for radiolabeled DOTATATE acetate was obtained from Advanced Biochemical Company, Germany. Lu-chloride …
Number of citations: 63 journals.lww.com
SK Gupta, S Singla, C Bal - Cancer Biotherapy and …, 2012 - liebertpub.com
… GMP-grade sst analog precursor for radiolabeled DOTATATE acetate was obtained from ABX Advanced Biochemical Compounds, Germany. LuCl 3 was obtained from BARC, AERB (…
Number of citations: 67 www.liebertpub.com
S Chattopadhyay, S Ash, DG Mahesh, L Barua… - Applied Radiation and …, 2023 - Elsevier
… ) were carried out using in-house produced [ 68 Ga]GaCl 3 , 1.5 M and 0.2 M sodium acetate buffer (Sigma-Aldrich) and GMP grade PSMA-11 trifluoroacetate and DOTATATE acetate …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.